TASP0277308

S1P1 receptor pharmacology competitive antagonism lymphocyte trafficking

TASP0277308 is a highly selective, competitive S1P1 antagonist with a short half-life (0.55 h rat) for acute, reversible blockade. It uniquely recapitulates the full S1P1-deficient lymphocyte phenotype, avoiding agonist-induced internalization seen with FTY720. Ideal for pain and immunology research requiring precise temporal control and mechanistic clarity.

Molecular Formula C23H28Cl2N6O3S
Molecular Weight 539.5 g/mol
Cat. No. B10825807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTASP0277308
Molecular FormulaC23H28Cl2N6O3S
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1OC2=CC=CC(=C2)N3CCN(CC3)C)C(C)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C23H28Cl2N6O3S/c1-4-31-22(16(2)28-35(32,33)19-8-9-20(24)21(25)15-19)26-27-23(31)34-18-7-5-6-17(14-18)30-12-10-29(3)11-13-30/h5-9,14-16,28H,4,10-13H2,1-3H3/t16-/m1/s1
InChIKeyMVOULGOLHZCXLD-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TASP0277308 (CAS 945725-50-8): S1P1-Selective Competitive Antagonist for Immunology and Angiogenesis Research


TASP0277308 is a potent, orally active, and highly selective competitive antagonist of sphingosine-1-phosphate receptor 1 (S1P1), structurally unrelated to sphingosine-1-phosphate (S1P) and previously described S1P1 antagonists [1]. It exhibits subnanomolar to low nanomolar binding affinity for mouse and human S1P1 receptors (IC50 = 2.7 nM and 4.2 nM, respectively, against 0.1 nM S1P) with minimal activity at S1P2-5 receptors (IC50 >8.7 μM) . The compound demonstrates functional antagonism in cellular assays, including inhibition of GTPγS binding (IC50 = 7.8 nM), cAMP response (IC50 = 3.5 nM), and chemotaxis (IC50 = 15 nM) in hS1P1-expressing HEK293 or CHO cells .

Why TASP0277308 Cannot Be Replaced by Generic S1P1 Modulators: Key Procurement Considerations


TASP0277308 is a competitive antagonist, distinguishing it mechanistically from functional antagonists such as FTY720 (fingolimod) that act as S1P1 agonists causing irreversible receptor internalization and degradation [1]. This difference in mechanism has direct experimental consequences: unlike previously reported S1P1 antagonists, TASP0277308 recapitulates the complete phenotypic spectrum of S1P1-deficient lymphocytes in vivo, including lymphopenia, blocked T cell egress from the thymus, marginal zone B cell displacement, and CD69 upregulation [2]. Furthermore, TASP0277308 demonstrates >2,000-fold selectivity for S1P1 over S1P2-5 subtypes , while its scaffold is structurally distinct from both lipid-based S1P analogs and other chemotype classes such as NIBR-0213 [3]. These differences in mechanism, selectivity profile, and chemical scaffold make TASP0277308 non-substitutable for research requiring defined competitive antagonism without confounding agonist activity.

Quantitative Differential Evidence for TASP0277308: Comparative Data Against Key S1P1 Modulators


Competitive Antagonist Mechanism: Differentiation from FTY720 (Functional Antagonist/Agonist)

TASP0277308 functions as a competitive S1P1 antagonist, structurally unrelated to S1P, and does not induce receptor internalization in the absence of agonist. In contrast, FTY720 (fingolimod) is a functional antagonist that acts as an S1P1 agonist, causing sustained receptor internalization and degradation [1]. In direct head-to-head comparison, both compounds attenuated cancer-induced bone pain behaviors when administered intrathecally, but FTY720's effect involves an IL-10-dependent mechanism not observed with TASP0277308 [2]. This mechanistic divergence is critical for studies where the experimental objective requires clean competitive antagonism without confounding agonist-driven receptor downregulation.

S1P1 receptor pharmacology competitive antagonism lymphocyte trafficking immunomodulation

S1P1 Subtype Selectivity: >2,000-Fold Window Over S1P2-5

TASP0277308 exhibits exceptional selectivity for the S1P1 receptor subtype. Binding assays against 0.1 nM S1P demonstrate IC50 values of 2.7 nM (mouse S1P1) and 4.2 nM (human S1P1), whereas IC50 values for S1P2, S1P3, S1P4, and S1P5 all exceed 8.7 μM . This represents a selectivity window of >2,000-fold for the primary target. As a comparator, the widely used S1P1 antagonist W146 (trifluoroacetate salt) has a reported EC50 of 398 nM [1], making TASP0277308 approximately 100-fold more potent at S1P1 while maintaining comparable or superior selectivity.

S1P receptor selectivity off-target profiling receptor binding chemical probe validation

Rapid Pharmacokinetic Profile: Cross-Species Parameters and Half-Life Comparison

TASP0277308 exhibits a notably rapid pharmacokinetic profile characterized by short elimination half-life (t½) across species: median t½ of 0.55 hours (IQR 0.26-0.94) in rat and 0.81 hours (IQR 0.79-0.82) in dog [1]. This rapid clearance profile contrasts with the extended half-life of FTY720 (fingolimod), which has a terminal half-life of 6-9 days in humans due to extensive tissue distribution and slow dissociation from S1P1 [2]. Cmax values of 14.8 ng/mL (rat) and 34.3 ng/mL (dog) and AUC of 3.0 ng/mL/h (rat) and 8.7 ng/mL/h (dog) indicate species-dependent exposure [1]. The short t½ makes TASP0277308 suitable for acute dosing studies where rapid washout is desired, whereas FTY720's extended half-life necessitates prolonged washout periods.

pharmacokinetics oral bioavailability drug metabolism cross-species translation

In Vivo Efficacy: Equivalent Pain Reversal to FTY720 in Neuropathic and Cancer Pain Models

In direct head-to-head comparison, acute systemic administration of TASP0277308 (3 mg/kg, i.p.) and FTY720 (3 mg/kg, i.p.) produced equivalent and rapid reversal of chronic constriction injury (CCI)-induced mechanical hypersensitivity in wild-type mice on day 7 post-injury [1]. Both compounds were ineffective in IL-10 knockout mice, confirming target engagement specificity. In a cancer-induced bone pain model, intrathecal administration of TASP0277308 (3 nmol or 10 nmol) attenuated spontaneous flinching and guarding behaviors with comparable efficacy to FTY720 (3 nmol intrathecal) [2]. Importantly, systemic FTY720 did not induce antinociceptive tolerance over 7 days of repeated dosing, establishing a benchmark for S1P1-targeted analgesia [2].

neuropathic pain cancer-induced bone pain analgesic efficacy S1P1 antagonism

Unique In Vivo Immunomodulatory Phenotype: Full Recapitulation of S1P1-Deficient Lymphocyte Profile

A critical differentiation point: TASP0277308 is, to date, the only reported S1P1 antagonist demonstrated to fully recapitulate the complete in vivo phenotypic spectrum of S1P1-deficient lymphocytes. This includes four distinct immunological outcomes: (1) induction of lymphopenia, (2) blockade of T cell egress from the thymus, (3) displacement of marginal zone B cells, and (4) upregulation of CD69 expression on both T and B lymphocytes [1]. Previously reported S1P1 antagonists failed to induce this complete phenotypic suite [1]. At 100 mg/kg oral dosing in mice, TASP0277308 induces lymphopenia and reduces bone erosion in collagen-induced arthritis [2]. This phenotypic completeness validates TASP0277308 as a chemical tool for studying S1P1 loss-of-function without genetic manipulation.

lymphocyte trafficking immunophenotyping S1P1 deficiency model autoimmune disease

Functional Antagonism Potency: Comparable Cellular Activity to NIBR-0213 with Distinct Scaffold

TASP0277308 inhibits S1P-induced functional responses with low nanomolar potency: GTPγS binding (IC50 = 7.8 nM), cAMP production (IC50 = 4.3 nM), and chemotaxis (IC50 = 18 nM) in hS1P1-expressing cells [1]. NIBR-0213, another competitive S1P1 antagonist with a structurally distinct chemotype, shows comparable S1P1 binding potency (IC50 = 2.0 nM human, 2.3 nM rat) [2]. However, TASP0277308 and NIBR-0213 derive from different chemical scaffolds: TASP0277308 is a triazole-based sulfonamide [3], whereas NIBR-0213 is a distinct chemotype [2]. This scaffold diversity provides orthogonal chemical matter for S1P1 antagonism, valuable for structure-activity relationship studies and for confirming that observed biological effects are target-mediated rather than scaffold-specific artifacts.

functional antagonism cellular assays chemotaxis inhibition chemical scaffold diversity

Recommended Research Applications for TASP0277308 Based on Quantitative Evidence


Acute S1P1 Competitive Antagonism Studies Requiring Rapid On/Off Kinetics

TASP0277308 is ideally suited for experimental protocols requiring acute, reversible S1P1 antagonism. Its short elimination half-life (0.55 h rat, 0.81 h dog) enables rapid washout [1], making it preferable over FTY720 (6-9 day half-life) for studies requiring precise temporal control of S1P1 blockade without prolonged post-dose effects. This PK profile supports acute pain model studies where TASP0277308 demonstrated rapid reversal of mechanical hypersensitivity within hours of i.p. administration (3 mg/kg) [2]. The competitive antagonist mechanism ensures that effects are driven by ligand competition rather than sustained receptor depletion.

Chemical Validation of S1P1 Loss-of-Function Phenotypes in Lymphocyte Biology

For researchers seeking chemical tool validation of genetic S1P1 knockout studies, TASP0277308 is the documented antagonist of choice. It uniquely recapitulates the complete phenotypic suite of S1P1-deficient lymphocytes: lymphopenia, blocked thymic T cell egress, marginal zone B cell displacement, and CD69 upregulation on T and B cells [1]. At 100 mg/kg oral dosing, TASP0277308 induces this full phenotype in mice [2], whereas previously reported S1P1 antagonists failed to produce the complete set of outcomes. This makes TASP0277308 essential for correlating pharmacological S1P1 antagonism with genetic deletion models.

S1P1-Mediated Analgesia Pathway Studies with Minimal Off-Target Confounding

TASP0277308 provides a clean competitive antagonist tool for dissecting S1P1-mediated analgesic pathways. In direct comparison with FTY720, both compounds showed equivalent reversal of neuropathic and cancer-induced pain behaviors at matched doses (3 mg/kg i.p. systemic; 3-10 nmol intrathecal) [1] [2]. However, TASP0277308's mechanism avoids the agonist-induced receptor internalization that complicates FTY720 pharmacology, enabling unambiguous attribution of analgesic effects to S1P1 antagonism. This mechanistic clarity is critical for studies investigating S1P1's role in pain processing independent of lymphocyte trafficking changes.

Orthogonal S1P1 Antagonist Screening with Structurally Distinct Chemical Matter

For target validation studies requiring orthogonal chemical probes to rule out scaffold-specific artifacts, TASP0277308 offers a triazole-based sulfonamide chemotype [1] that is structurally distinct from other potent S1P1 antagonists such as NIBR-0213 [2]. With comparable functional potency (GTPγS IC50 = 7.8 nM; cAMP IC50 = 4.3 nM) [3], TASP0277308 can be paired with NIBR-0213 in parallel experiments to confirm that observed biological effects derive specifically from S1P1 antagonism rather than compound-specific off-target activities. This orthogonal approach strengthens target validation data packages for publication or go/no-go development decisions.

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